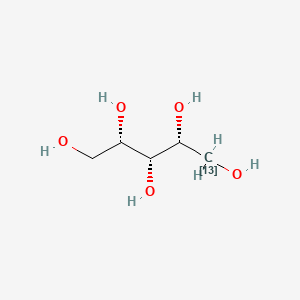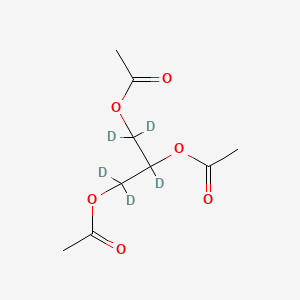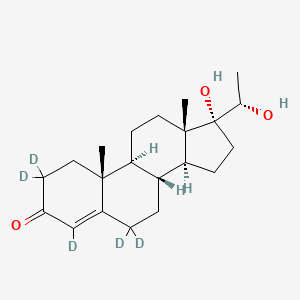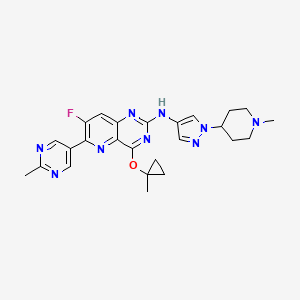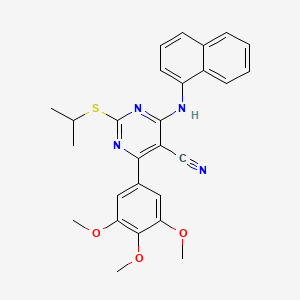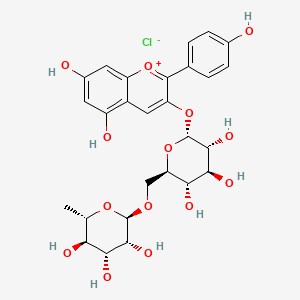
Folinic acid (disodium)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Folinic acid (disodium), also known as leucovorin, is a medication used to decrease the toxic effects of folic acid antagonists such as methotrexate and pyrimethamine. It is also used in combination with 5-fluorouracil to treat colorectal cancer and pancreatic cancer. Folinic acid is a form of folic acid that does not require activation by dihydrofolate reductase to be useful to the body .
準備方法
Synthetic Routes and Reaction Conditions
Folinic acid can be synthesized through various methods. One common approach involves the reduction of folic acid to tetrahydrofolic acid, followed by formylation to produce folinic acid. The reaction conditions typically involve the use of reducing agents such as sodium borohydride and formylating agents like formic acid .
Industrial Production Methods
Industrial production of folinic acid often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include steps such as crystallization and purification to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
Folinic acid undergoes various chemical reactions, including:
Oxidation: Folinic acid can be oxidized to form folic acid.
Reduction: It can be reduced to tetrahydrofolic acid.
Substitution: Folinic acid can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Conditions vary depending on the specific substitution reaction but often involve catalysts and specific solvents.
Major Products Formed
Oxidation: Folic acid.
Reduction: Tetrahydrofolic acid.
Substitution: Various substituted folinic acid derivatives depending on the reagents used.
科学的研究の応用
Folinic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Plays a role in cellular metabolism and DNA synthesis.
Medicine: Used to reduce the toxic effects of chemotherapy drugs and to treat certain types of anemia.
Industry: Employed in the production of pharmaceuticals and as a nutritional supplement.
作用機序
Folinic acid exerts its effects by bypassing the blocked enzyme dihydrofolate reductase and restoring the folic acid pool in the body. This allows it to participate in the synthesis of purines, pyrimidines, and methionine, which are essential for DNA and protein synthesis. Folinic acid is converted to tetrahydrofolate, which then enters the folate cycle and supports various cellular functions .
類似化合物との比較
Similar Compounds
Folic acid: Requires activation by dihydrofolate reductase.
Methotrexate: A folic acid antagonist used in chemotherapy.
Pemetrexed: Another antifolate used in cancer treatment.
Uniqueness
Folinic acid is unique because it does not require activation by dihydrofolate reductase, making it effective in conditions where this enzyme is inhibited. This property allows it to be used as a rescue agent in chemotherapy and to treat folate deficiencies .
特性
分子式 |
C20H21N7Na2O7 |
|---|---|
分子量 |
517.4 g/mol |
IUPAC名 |
disodium;(2S)-2-[[4-[(2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioate |
InChI |
InChI=1S/C20H23N7O7.2Na/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);;/q;2*+1/p-2/t12?,13-;;/m0../s1 |
InChIキー |
FSDMNNPYPVJNAT-RIWFDJIXSA-L |
異性体SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
正規SMILES |
C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



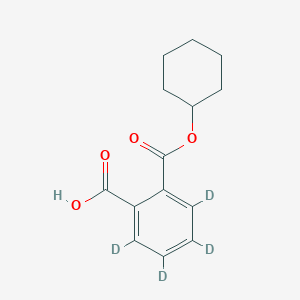

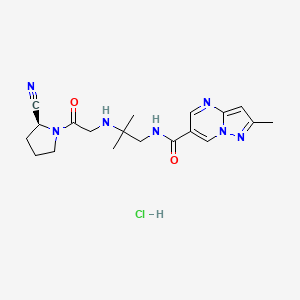
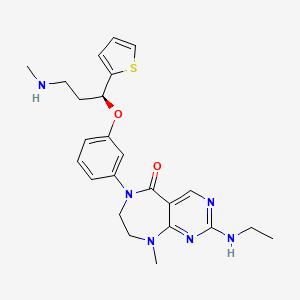
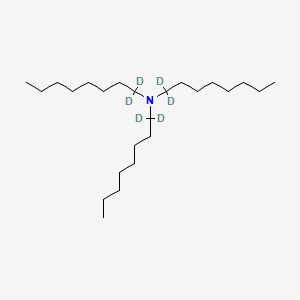
![3-[(4-Benzylpiperazin-1-yl)methyl]-5-phenyl-1,3,4-oxadiazole-2-thione](/img/structure/B12404225.png)
